(E)-4-fluorostyrylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-(4-Fluorophenyl)vinylboronic acid can be synthesized through various methods. One common method involves the reaction of 4-fluorobenzaldehyde with a boronic acid derivative under specific conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of trans-2-(4-Fluorophenyl)vinylboronic acid often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Trans-2-(4-Fluorophenyl)vinylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the vinyl group to an alkane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes .
Scientific Research Applications
Trans-2-(4-Fluorophenyl)vinylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trans-2-(4-Fluorophenyl)vinylboronic acid exerts its effects involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The boronic acid group reacts with halides in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds . This mechanism is crucial for the synthesis of complex organic molecules .
Comparison with Similar Compounds
Uniqueness: Trans-2-(4-Fluorophenyl)vinylboronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule . This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H8BFO2 |
---|---|
Molecular Weight |
165.96 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H |
InChI Key |
GBNJRIQSFJFDII-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)F)(O)O |
Origin of Product |
United States |
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